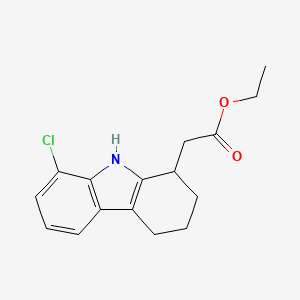
Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2126160-93-6
- Molecular Formula : C₁₆H₁₈ClN O₂
- Melting Point : 153–154 °C
This compound is characterized by the presence of a chloro group and a tetrahydrocarbazole moiety, which are critical for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities:
Antimicrobial Activity
A study by Kaissy et al. demonstrated that carbazole derivatives exhibit significant antimicrobial properties. The compound was tested against several bacterial strains including E. coli and S. aureus, showing promising results comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 25 | 800 |
| S. aureus | 20 | 800 |
Antitumor Potential
Research has shown that carbazole derivatives can inhibit tumor cell growth. For instance, compounds related to this compound were evaluated for their cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and HEP2 (laryngeal carcinoma). Specific derivatives displayed IC50 values indicating significant cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 5.9 |
| Compound B | HEP2 | 25.7 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Some studies indicate that carbazole derivatives can inhibit topoisomerase II activity, a crucial enzyme in DNA replication and transcription.
- Signal Transduction Pathways : The compound has been implicated in modulating pathways involving STAT proteins which are linked to tumorigenesis .
- Antioxidative Properties : Certain derivatives have shown neuroprotective effects due to their antioxidative capabilities, which may contribute to their overall therapeutic potential .
Case Studies and Research Findings
Recent research has highlighted the efficacy of this compound in various contexts:
Study on Antiviral Activity
A study focused on the synthesis of novel derivatives linked to this compound demonstrated strong binding affinities against SARS-CoV-2 proteins through molecular docking studies. The synthesized compounds exhibited significant inhibitory potential against the main protease and RdRp of the virus .
ADMET Analysis
The pharmacokinetic properties were assessed through ADMET analysis indicating favorable absorption characteristics across biological membranes. This analysis is crucial for understanding the drug-likeness of the compound and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-2-20-14(19)9-10-5-3-6-11-12-7-4-8-13(17)16(12)18-15(10)11/h4,7-8,10,18H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPFXBVIIPLBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1NC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














